Product packaging for 5-Hydroxy-4-iodopentanoic acid(Cat. No.:CAS No. 653569-79-0)

5-Hydroxy-4-iodopentanoic acid

Cat. No.: B12518921
CAS No.: 653569-79-0
M. Wt: 244.03 g/mol
InChI Key: VXOLTZGMXNAWCT-UHFFFAOYSA-N
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Description

5-Hydroxy-4-iodopentanoic acid is a substituted pentanoic acid that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. The presence of both a hydroxy group and an iodine atom on the carbon chain makes it a versatile precursor for further functionalization, particularly in nucleophilic substitution reactions and metal-catalyzed cross-couplings. Researchers may utilize this compound in the synthesis of more complex molecules, such as natural product analogs or pharmaceutical candidates. Its structural features, including the carboxylic acid moiety, also make it a candidate for studying metabolomic pathways or as a substrate for enzymatic studies. This product is intended for research and development purposes in a laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9IO3 B12518921 5-Hydroxy-4-iodopentanoic acid CAS No. 653569-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653569-79-0

Molecular Formula

C5H9IO3

Molecular Weight

244.03 g/mol

IUPAC Name

5-hydroxy-4-iodopentanoic acid

InChI

InChI=1S/C5H9IO3/c6-4(3-7)1-2-5(8)9/h4,7H,1-3H2,(H,8,9)

InChI Key

VXOLTZGMXNAWCT-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(CO)I

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydroxy 4 Iodopentanoic Acid and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the 5-Hydroxy-4-iodopentanoic Acid Framework

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the key structural feature is the vicinal iodo-hydroxy functionality. This arrangement strongly suggests a synthetic route proceeding via the functionalization of a carbon-carbon double bond.

The most logical disconnection is across the C4-O and C5-I bonds, pointing to a 4-pentenoic acid precursor. This strategy is based on the well-established halolactonization reaction. In the forward sense, the synthesis would involve an electrophilic iodination of the alkene in 4-pentenoic acid. The resulting iodonium (B1229267) ion intermediate is then trapped intramolecularly by the pendant carboxylic acid group. This stereospecific reaction, known as iodolactonization, forms a five-membered γ-lactone ring, specifically a γ-(iodomethyl)-γ-butyrolactone. The final step involves the hydrolysis of this lactone under basic or acidic conditions to furnish the target this compound. The development of catalytic asymmetric halolactonizations has become a benchmark for testing the efficacy of new chiral catalysts researchgate.net.

An alternative, though less direct, disconnection could involve the C4-I bond, suggesting a nucleophilic substitution on a precursor such as a 4,5-epoxypentanoic acid or a cyclic sulfate (B86663) derived from a 4,5-dihydroxypentanoic acid. This approach would require the prior stereoselective installation of the oxygen functionalities.

Contemporary Approaches to the Carbon Skeleton Formation of Pentanoic Acids

The construction of the five-carbon pentanoic acid backbone is a fundamental prerequisite for the synthesis of the target molecule. Modern organic synthesis offers several innovative strategies for building such carbon chains, moving beyond classical methods to embrace efficiency and novel reactivity.

Radical chemistry has re-emerged as a powerful tool for C–C bond formation and functionalization, offering reactivity patterns orthogonal to traditional two-electron chemistry researchgate.net. Carboxylic acids, being abundant and stable, are attractive starting materials for radical transformations researchgate.netprinceton.edu. Metallaphotoredox catalysis, for instance, can facilitate the decarboxylation of carboxylic acids to generate alkyl radicals under mild conditions princeton.edu. These radicals can then participate in a variety of coupling reactions.

The Minisci reaction is a classic example where an alkyl radical, often generated via oxidative decarboxylation of a carboxylic acid with a silver catalyst, is added to an electron-deficient heteroarene nih.gov. While traditionally used for heteroaromatic functionalization, the underlying principles can be adapted for carbon chain elongation. For example, a radical derived from a shorter-chain carboxylic acid could be added to an appropriate Michael acceptor to construct the pentanoic acid skeleton. These methods provide a versatile platform for creating a wide array of products through C–C, C–heteroatom, and C–H bond-forming processes researchgate.net.

Table 1: Overview of Radical Functionalization Strategies

Reaction TypeCatalyst/InitiatorPrecursorRadical IntermediateApplication
Metallaphotoredox DecarboxylationIr/Ni dual catalystR-COOHR•Cross-coupling reactions
Minisci-type ReactionAg⁺ / (NH₄)₂S₂O₈R-COOHR•Alkylation of heteroarenes
Barton Nitrite Ester PhotolysisUV lightR-ONOR-O• → R•Remote C-H functionalization
Hunsdiecker ReactionAg(I) or Hg(II) saltsR-COOAgR•Conversion of acids to halides

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly valued for their atom economy and operational simplicity nih.gov. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for rapidly assembling complex molecules, including peptide and ester backbones nih.govethz.ch.

While many classical MCRs produce heterocyclic or highly branched structures, the principles can be adapted to construct linear chains. For example, a modified Ugi reaction could potentially be designed using bifunctional starting materials to build the five-carbon backbone. Another relevant example is the Doebner reaction, a classical method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid nih.gov. Although it yields an aromatic product, it exemplifies the MCR strategy of constructing a carboxylic acid from multiple simple precursors. The development of novel MCRs remains an active area of research, with the potential to streamline the synthesis of linear carboxylic acids like pentanoic acid.

A sustainable and increasingly important approach to chemical synthesis involves the use of renewable feedstocks derived from biomass. γ-Valerolactone (GVL) is a prominent platform chemical that can be produced from cellulosic biorefineries rsc.org. GVL serves as an excellent precursor to pentanoic acid and its derivatives.

The conversion of GVL to pentanoic acid is typically achieved through a cascade reaction involving acid-catalyzed ring-opening to form pentenoic acid isomers, followed by hydrogenation rsc.orgsemanticscholar.org. This process often utilizes bifunctional catalysts, such as platinum supported on acidic zeolites, where the metal catalyzes the hydrogenation step and the acidic support facilitates the ring-opening rsc.org. Notably, studies on the conversion of GVL have identified intermediates such as various pentenoic acids and even 5-iodopentanoic acid when an iodide source is present, highlighting a direct pathway from a bio-derived starting material to a key precursor for the target molecule acs.orgacs.org.

Table 2: Pentanoic Acid Synthesis from γ-Valerolactone (GVL)

Catalytic SystemReducing AgentKey IntermediatesProductReference
Pt on acidic zeoliteFormic AcidPentenoic AcidsPentanoic Acid rsc.org
Rh catalyst with iodide promoterCO₂ and H₂4-pentenoic acid, 5-iodopentanoic acidAdipic Acid (via pentanoic acid derivatives) acs.orgacs.org

Stereoselective Introduction of the Hydroxyl Group

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, controlling the stereochemistry at the C4 position of this compound is of paramount importance. This requires the use of asymmetric synthesis techniques to introduce the hydroxyl group with high enantioselectivity.

Asymmetric dihydroxylation and epoxidation are among the most powerful methods for the stereoselective installation of hydroxyl groups. The Sharpless Asymmetric Dihydroxylation (AD) reaction is a premier method for converting an alkene into a vicinal diol with a predictable and high degree of enantioselectivity wikipedia.orgnih.gov.

Applying this to a precursor like 4-pentenoic acid, the AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand. The choice of ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents contain the osmium catalyst, a stoichiometric re-oxidant (like potassium ferricyanide), and the chiral ligand wikipedia.org. AD-mix-β, containing the (DHQD)₂-PHAL ligand, and AD-mix-α, with the (DHQ)₂-PHAL ligand, deliver the two hydroxyl groups to opposite faces of the double bond. This would produce a 4,5-dihydroxypentanoic acid, which would then require selective manipulation of the two hydroxyl groups to convert one into the target iodide.

An alternative and often complementary strategy is the Sharpless Asymmetric Epoxidation (AE) of an allylic alcohol scripps.edu. This would necessitate a synthetic sequence starting from a precursor like pent-4-en-1-ol. After asymmetric epoxidation, the resulting chiral epoxy-alcohol can undergo a regioselective ring-opening with an iodide nucleophile. The final step would be the oxidation of the primary alcohol to the carboxylic acid. This pathway offers excellent control over the stereochemistry of the newly formed hydroxyl and iodo-substituted centers nih.gov.

Table 3: Sharpless Asymmetric Dihydroxylation of 4-Pentenoic Acid

ReagentChiral LigandExpected Product Stereochemistry
AD-mix-α(DHQ)₂-PHAL(4R, 5S)-4,5-Dihydroxypentanoic acid
AD-mix-β(DHQD)₂-PHAL(4S, 5R)-4,5-Dihydroxypentanoic acid

Chiral Auxiliary Approaches in Hydroxylation

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct a stereoselective transformation. In the context of hydroxylation, chiral auxiliaries are instrumental in controlling the stereochemical outcome of the introduction of a hydroxyl group.

One notable example is the use of oxazolidinone auxiliaries. These are frequently employed to direct the stereoselective alkylation of enolates, a foundational step that can precede hydroxylation. For instance, the acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemistry of this reaction is dictated by the chiral auxiliary. Subsequent hydroxylation of the alpha-carbon can be achieved using various oxidizing agents, with the auxiliary ensuring high diastereoselectivity. After the desired stereocenter is set, the auxiliary can be cleaved hydrolytically, often with alkaline hydrogen peroxide, to yield the chiral carboxylic acid williams.edu.

Another effective class of chiral auxiliaries is based on pseudoephedrine. When reacted with a carboxylic acid, pseudoephedrine forms a corresponding amide. Deprotonation of the α-proton generates an enolate where the stereochemistry of subsequent reactions is controlled by the chiral scaffold. The addition of an electrophile occurs in a predictable manner, syn to the methyl group and anti to the hydroxyl group of the pseudoephedrine auxiliary wikipedia.org. Following the alkylation or other functionalization, the auxiliary can be removed by cleaving the amide bond.

A highly efficient method for the direct α-hydroxylation of amides has been developed using a trifluoromethylated oxazolidine (B1195125) (Fox) as a chiral auxiliary. This approach allows for the highly diastereoselective hydroxylation of enolates using molecular oxygen as the oxidant under mild conditions. The reaction proceeds with exceptional control, and the chiral auxiliary can be efficiently recovered after cleavage to provide enantiomerically pure α-hydroxy carboxylic acids or alcohols nih.govacs.org.

Chiral AuxiliarySubstrate TypeKey FeaturesDiastereoselectivity
OxazolidinonesCarboxylic acid derivativesForms chiral enolates, directs alkylation and subsequent hydroxylation.High
PseudoephedrineCarboxylic acid derivativesForms chiral amide enolates, predictable stereocontrol based on existing stereocenters.High
Trifluoromethylated oxazolidine (Fox)Amide enolatesEnables direct α-hydroxylation with molecular oxygen under mild conditions.Extremely high

Enzymatic or Biocatalytic Hydroxylation Strategies

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for selective hydroxylation reactions. Enzymes, particularly oxygenases, can catalyze the hydroxylation of non-activated C-H bonds with remarkable regio- and stereoselectivity under mild reaction conditions nih.govacs.org.

Cytochrome P450 monooxygenases are a well-studied class of enzymes capable of performing a wide range of oxidative transformations, including the hydroxylation of sp3-carbons acs.org. For instance, mutants of P450-BM3 have been engineered to hydroxylate fatty acids at specific positions, which is relevant for the synthesis of precursors to this compound. These enzymatic systems typically require a cofactor such as NADPH, and in situ cofactor regeneration systems are often employed to improve efficiency and reduce costs beilstein-journals.org. The substrate scope and selectivity of these enzymes can be tailored through protein engineering techniques like directed evolution researchgate.net.

Unspecific peroxygenases (UPOs) represent another class of promising biocatalysts for hydroxylation reactions. These enzymes utilize hydrogen peroxide to perform selective oxyfunctionalizations. UPOs are advantageous due to their extracellular secretion and tolerance to various pH levels and organic solvents nih.gov.

The application of these enzymatic strategies to precursors of this compound could involve the selective hydroxylation of a pentanoic acid derivative. The choice of enzyme and reaction conditions would be critical to achieving the desired regioselectivity at the C-5 position.

Enzyme ClassCofactor/CosubstrateKey FeaturesSelectivity
Cytochrome P450 MonooxygenasesNADPHCatalyze hydroxylation of non-activated C-H bonds; can be engineered for specific substrates.High regio- and stereoselectivity
Unspecific Peroxygenases (UPOs)Hydrogen PeroxideExtracellular enzymes with tolerance for pH and organic solvents.High
Fe/α-ketoglutarate dependent hydroxylasesα-ketoglutarate, O2Involved in remote hydroxylation of amino acid substrates.High

Regioselective and Stereocontrolled Iodination Methodologies

The introduction of an iodine atom with precise control over its position and stereochemistry is a critical step in the synthesis of this compound. Several modern methodologies have been developed to achieve this transformation efficiently.

Iodination of Alcohols and Their Derivatives (e.g., Tosylates)

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis. One common method involves the use of triphenylphosphine (B44618) and iodine. This reagent system can selectively convert primary and secondary alcohols into their corresponding iodides researchgate.net. For substrates with multiple hydroxyl groups, such as unprotected methyl glycosides, this method can achieve regioselective iodination of the primary alcohol organic-chemistry.org.

Another effective system for the iodination of alcohols is the use of a CeCl₃·7H₂O/NaI system in acetonitrile. This method is suitable for a wide range of alcohols, including primary, secondary, and benzylic alcohols organic-chemistry.org. The reaction conditions are generally mild, and the process is considered environmentally friendly and cost-effective organic-chemistry.org.

For more challenging substrates, a two-step, one-pot procedure involving the conversion of the alcohol to a sulfonate ester, such as a tosylate or a trihalobenzenesulfonate, followed by nucleophilic substitution with an iodide salt, is a reliable strategy. The use of sterically hindered trihalobenzenesulfonyl chlorides can lead to highly effective leaving groups, facilitating an efficient and selective iodination organic-chemistry.org.

Reagent SystemSubstrateKey Features
Triphenylphosphine / IodinePrimary and secondary alcoholsMild conditions, can be regioselective for primary alcohols in polyols.
CeCl₃·7H₂O / NaIPrimary, secondary, benzylic, and allylic alcoholsCost-effective and environmentally friendly.
Sulfonylation (e.g., TsCl) followed by NaIAlcoholsTwo-step, one-pot procedure; reliable for various substrates.

Halocyclization Reactions and Their Stereochemical Outcomes

Halocyclization reactions, particularly iodocyclization, provide a powerful method for the simultaneous introduction of an iodine atom and the formation of a heterocyclic ring. In the context of synthesizing a precursor to this compound, an unsaturated precursor could undergo iodolactonization.

The stereochemical outcome of halocyclization reactions is a critical aspect. The reaction of an alkene with an electrophilic halogen source and a pendant nucleophile can proceed through a halonium ion intermediate. The subsequent intramolecular nucleophilic attack typically occurs in an anti-fashion, leading to a defined stereochemical relationship between the newly formed C-I and C-O bonds nih.gov. The regioselectivity of the cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules.

Asymmetric halocyclization can be achieved using chiral catalysts, which can control the enantioselectivity of the reaction rsc.orgnih.gov. For example, chiral phosphoric acids and cinchona alkaloid derivatives have been successfully employed as catalysts in enantioselective halocyclization reactions rsc.org. The choice of catalyst and reaction conditions can influence both the yield and the stereoselectivity of the cyclic product nih.gov.

Reaction TypeKey FeaturesStereochemical Outcome
IodolactonizationForms an iodinated lactone from an unsaturated carboxylic acid.Typically proceeds via anti-addition to the double bond.
IodoetherificationForms an iodinated ether from an unsaturated alcohol.Stereospecific, often with high diastereoselectivity.
Asymmetric IodocyclizationUtilizes a chiral catalyst to induce enantioselectivity.Enantiomeric excess is dependent on the catalyst and substrate.

Transition-Metal-Catalyzed Halogenation Protocols

Transition-metal catalysis has revolutionized the field of C-H functionalization, providing direct and efficient routes to halogenated organic molecules sioc-journal.cnnih.gov. These methods offer an alternative to traditional halogenation reactions, often with improved selectivity and functional group tolerance.

Palladium-catalyzed C-H iodination has been extensively studied. These reactions typically involve a directing group to control the regioselectivity of the halogenation. The mechanism can proceed through either an oxidative addition pathway or an electrophilic cleavage pathway.

Copper, rhodium, and ruthenium complexes have also been utilized as catalysts for C-H halogenation sioc-journal.cn. These catalytic systems can operate under various conditions and with a range of halogen sources. The development of these protocols has expanded the toolbox for the synthesis of complex organohalides from readily available starting materials nih.govdntb.gov.ua.

Metal CatalystKey Features
PalladiumOften requires a directing group for regiocontrol.
CopperVersatile catalyst for various halogenation reactions.
RhodiumEnables C-H activation and subsequent halogenation.
RutheniumUsed in a variety of C-H functionalization reactions, including halogenation.

Decarboxylative Iodination Reactions

Decarboxylative halogenation represents a powerful strategy for the synthesis of organohalides from carboxylic acids. The well-known Hunsdiecker reaction is a classic example, though it often requires stoichiometric silver salts and can have limitations, particularly for aromatic carboxylic acids nih.govacs.org.

More recently, transition-metal-free decarboxylative iodination methods have been developed. These reactions can proceed simply by heating a carboxylic acid with molecular iodine, offering a low-cost and scalable approach nih.govacs.org. Mechanistic studies suggest that these reactions may not proceed through a radical mechanism, in contrast to the classical Hunsdiecker reaction acs.org.

Iron-catalyzed decarboxylative halogenation under visible light has also been reported as a general method for the chlorination, bromination, and iodination of aliphatic carboxylic acids rsc.org. This method exhibits broad substrate scope and good functional group compatibility.

These decarboxylative iodination reactions could be applied to a precursor carboxylic acid to install the iodine atom at a specific position, depending on the structure of the starting material.

MethodKey Features
Hunsdiecker ReactionClassic method using silver salts of carboxylic acids.
Transition-Metal-Free Decarboxylative IodinationUses molecular iodine; low-cost and scalable.
Iron-Catalyzed Decarboxylative HalogenationVisible light-mediated; broad substrate scope.
Decarboxylative Iodination of Coumarin-3-carboxylic AcidsA facile method for the synthesis of 3-iodocoumarins. qu.edu.qa

Ring-Opening Reactions of Lactones for Iodopentanoic Acid Synthesis

The cleavage of lactone rings presents a direct pathway to corresponding hydroxy-iodoalkanoic acids. The choice of reagent and the structure of the lactone itself are critical factors that dictate the reaction's outcome, including the distribution of resulting isomers.

The reaction of n-alkanolactones with concentrated hydriodic acid (HI) is a classic method for preparing monoiodo-n-alkanoic acids. cdnsciencepub.comcdnsciencepub.com When lactones are heated with 57% hydriodic acid, the ester linkage is cleaved, leading to the formation of an iodo-substituted carboxylic acid. For instance, the reaction with γ-butyrolactone exclusively yields 4-iodobutanoic acid. cdnsciencepub.comcdnsciencepub.com

However, as the carbon chain length of the lactone increases, the reaction often produces a mixture of isomeric iodoacids. cdnsciencepub.com The treatment of γ-valerolactone (a five-carbon lactone) with HI results in 4-iodopentanoic acid. For longer chain lactones, multiple isomers are observed. The reaction of γ-caprolactone (six carbons) yields both 4- and 5-iodohexanoic acid, while γ-heptanolactone gives rise to three monoiodo isomers, and γ-octanolactone produces four. cdnsciencepub.comcdnsciencepub.com In these mixtures, the isomer where the iodine atom is attached to the penultimate carbon atom (ω-1 position) is consistently the major product. cdnsciencepub.comcdnsciencepub.com

Furthermore, the equilibrium between the starting lactone and the product iodoacid is influenced by the chain length. Under similar reaction conditions, the ratio of lactone to iodoacid decreases as the carbon chain gets longer, indicating a shift in equilibrium toward the ring-opened product for larger lactones. cdnsciencepub.comcdnsciencepub.com

Table 1: Product Distribution in Hydriodic Acid-Mediated Cleavage of γ-Lactones

Starting LactoneCarbon AtomsIodoalkanoic Acid ProductsLactone:Iodoacid Ratio (at 4h)
γ-Butyrolactone44-Iodobutanoic acidN/A
γ-Valerolactone54-Iodopentanoic acid2.4
γ-Caprolactone64- and 5-Iodohexanoic acids1.2
γ-Heptanolactone7Three monoiodo isomers (including 6-iodo)0.2
γ-Octanolactone8Four monoiodo isomers (including 7-iodo)0.1

Data sourced from studies on reactions of n-alkanolactones with 57% hydriodic acid at 125°C. cdnsciencepub.comcdnsciencepub.com

The formation of multiple regioisomers from the ring-opening of larger lactones suggests a complex reaction mechanism that goes beyond a simple nucleophilic substitution. The process is believed to involve an interplay of several competing reactions. cdnsciencepub.com

The initial step is likely the protonation of the ester oxygen, followed by a nucleophilic attack by the iodide ion on the carbon atom of the C-O bond, leading to ring cleavage. researchgate.netutwente.nl For a simple lactone like γ-butyrolactone, this occurs at the C-4 position, yielding a single product.

For longer-chain lactones, the initial iodoacid can undergo further reactions under the harsh, acidic conditions. These subsequent transformations are thought to be responsible for the observed isomer distribution and include:

Elimination-Addition: The initially formed iodoalkanoic acid can eliminate HI to form an unsaturated carboxylic acid. A subsequent re-addition of HI, following Markovnikov or anti-Markovnikov principles depending on the conditions and intermediates, can lead to the formation of different regioisomers.

Rearrangements: Carbocation intermediates, formed during the reaction, may undergo hydride shifts to form more stable carbocations at different positions along the carbon chain before being trapped by an iodide ion.

Lactone Interconversion: A 6-membered δ-lactone may rearrange to a more thermodynamically stable 5-membered γ-lactone, which then undergoes ring-opening, influencing the final product mixture. cdnsciencepub.com

The predominance of the isomer substituted at the penultimate carbon suggests a thermodynamic stabilization effect or a preferential pathway in the competing reactions. cdnsciencepub.com

The size of the lactone ring and the presence of substituents significantly affect the thermodynamics and kinetics of the ring-opening reaction.

Ring Size: The stability of lactones is a critical factor. Five- and six-membered rings (γ- and δ-lactones) are generally the most stable and readily formed. youtube.com Smaller rings, such as four-membered β-lactones, are highly strained and open more easily. For example, β-butyrolactone reacts with HI to yield 3-iodobutanoic acid. cdnsciencepub.comcdnsciencepub.com As the ring size increases beyond six members, the entropic penalty of cyclization becomes more significant, which is consistent with the observation that the equilibrium in HI-mediated reactions shifts towards the ring-opened iodoacid for larger lactones. cdnsciencepub.com

Substituents: The presence of substituents on the lactone ring can influence the reaction's regioselectivity and rate. Alkyl or aryl groups can exert steric and electronic effects. Steric hindrance can impede the approach of the nucleophile to a particular carbon, directing the ring-opening to a less hindered site. Electron-donating or withdrawing substituents can affect the stability of any carbocation intermediates, thereby influencing the potential for rearrangements and altering the final isomer distribution. nih.gov

Protecting Group Strategies for Selective Functionalization

In the synthesis of complex molecules like functionalized iodopentanoic acids, it is often necessary to temporarily block certain functional groups to prevent them from participating in unwanted side reactions. This is achieved using protecting groups, which can be selectively added and removed under specific conditions.

An orthogonal protection strategy is one where multiple protecting groups are used in a single molecule, and each can be removed under distinct chemical conditions without affecting the others. jocpr.comwikipedia.org This allows for the sequential modification of different functional groups. For a molecule with both a hydroxyl (-OH) and a carboxyl (-COOH) group, an orthogonal scheme is essential for selective functionalization.

For example, a hydroxyl group can be protected as a silyl (B83357) ether, while a carboxyl group is protected as a benzyl (B1604629) ester. The silyl ether can be removed under acidic conditions or with a fluoride (B91410) source, whereas the benzyl ester is stable to these conditions but can be cleaved by hydrogenolysis. jocpr.comwikipedia.org This orthogonality allows chemists to deprotect and react one functional group while the other remains shielded.

Table 2: Orthogonal Protecting Groups for Hydroxyl and Carboxyl Groups

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
Hydroxyl (-OH)tert-Butyldimethylsilyl etherTBDMSAcid (e.g., TFA, HCl); Fluoride ion (e.g., TBAF)
Benzyl etherBnCatalytic Hydrogenation (H₂, Pd/C)
Acetyl esterAcBase (e.g., NaOH, K₂CO₃ in MeOH)
Carboxyl (-COOH)tert-Butyl estertBuStrong Acid (e.g., Trifluoroacetic Acid - TFA)
Benzyl esterBnCatalytic Hydrogenation (H₂, Pd/C)
Methyl or Ethyl esterMe or EtSaponification (Base, e.g., LiOH, NaOH) followed by acidification

This table illustrates common orthogonal protecting groups, allowing for selective deprotection based on reaction conditions. jocpr.comwikipedia.orgiris-biotech.deresearchgate.net

When synthesizing an amino-functionalized derivative, such as an aminoiodopentanoic acid, the highly nucleophilic and basic amino group (-NH₂) must be protected to prevent it from reacting with electrophiles or interfering with base-sensitive steps. libretexts.org Carbamates are the most common class of protecting groups for amines due to their stability and well-defined deprotection methods. masterorganicchemistry.commasterorganicchemistry.com

Key amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to basic conditions and hydrogenolysis but is readily removed with strong acids like trifluoroacetic acid (TFA). fishersci.co.ukorganic-chemistry.org

Carboxybenzyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is selectively cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), which leaves acid- or base-labile groups intact. masterorganicchemistry.commasterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is attached using Fmoc-Cl or Fmoc-OSu. It is stable to both acidic conditions and hydrogenation but is specifically removed by treatment with a mild base, such as piperidine. iris-biotech.demasterorganicchemistry.com

The choice between Boc, Cbz, and Fmoc allows for the design of a robust, orthogonal protection strategy, which is particularly critical in complex multi-step syntheses like solid-phase peptide synthesis. masterorganicchemistry.comnih.gov For example, a molecule could be protected with a Boc group on an amine and a benzyl group on a carboxylic acid; the Boc group could be removed with acid to allow for N-terminal modification, and later, the benzyl group could be removed by hydrogenation. wikipedia.org

Synthesis of Key Precursors and Intermediates to this compound

The creation of the target molecule, this compound, necessitates robust methods for synthesizing its foundational precursors. The primary approaches involve either the initial synthesis of a hydroxypentanoic acid scaffold, which can then be subjected to iodination, or the preparation of iodopentanoic acid derivatives for comparative analysis and as potential direct precursors. A common and efficient method for generating a related structure, 5-iodo-γ-valerolactone, is through the iodolactonization of 4-pentenoic acid. chemistnotes.comacs.org This reaction proceeds by treating the unsaturated acid with an iodine source, which forms an iodonium ion intermediate that is then attacked intramolecularly by the carboxylic acid's oxygen. acs.org This process highlights a key strategy for introducing both the iodine and a latent hydroxyl group in a stereocontrolled fashion.

The synthesis of 5-hydroxypentanoic acid and its derivatives can be achieved through several distinct chemical pathways, starting from various precursors. These methods provide the essential C5 backbone with a terminal hydroxyl group.

One notable method begins with the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride. This reaction forms 5-(4-fluorophenyl)-5-oxopentanoic acid. Subsequent reduction of the ketone group, for example using sodium borohydride (B1222165), yields 5-(4-fluorophenyl)-5-hydroxypentanoic acid. google.com This multi-step synthesis allows for the creation of aryl-substituted hydroxypentanoic acids. google.com The resulting product can then undergo cyclization and alcoholysis to produce chiral esters. google.com

Another significant approach utilizes biomass-derived platform chemicals, such as furoic acid. google.com Furoic acid can be converted to 5-hydroxypentanoic acid through aqueous-phase hydrogenation. This "green" method involves reacting furoic acid with hydrogen in an aqueous solution in the presence of a specialized hydrodeoxygenation catalyst, often a mix of a supported noble metal catalyst with a supported metal oxide or heteropolyacid catalyst. google.com This process avoids the use of harsh organic solvents and represents a more sustainable route to the desired precursor. google.com

Below is a data table summarizing these synthetic approaches.

Starting Material(s)Key Reagents/CatalystsIntermediate(s)Final Product (Derivative)
Glutaric anhydride, FluorobenzeneAlCl₃ (Friedel-Crafts), Sodium borohydride (Reduction)5-(4-fluorophenyl)-5-oxopentanoic acid5-(4-fluorophenyl)-5-hydroxypentanoic acid google.com
Furoic acidH₂, Supported noble metal catalyst, Supported metal oxide catalystNot specified5-Hydroxypentanoic acid google.com

This table provides a summary of key methodologies for synthesizing 5-hydroxypentanoic acid derivatives.

Iodopentanoic acid derivatives are crucial not only as potential direct precursors but also as subjects for comparative studies to understand reaction mechanisms. Their synthesis and role as intermediates have been highlighted in complex catalytic systems.

In the context of producing adipic acid from biomass-derived γ-valerolactone (GVL), several iodopentanoic acid isomers have been identified as key reaction intermediates. acs.orgacs.org A rhodium-catalyzed hydrocarboxylation of GVL, promoted by an iodine source, proceeds through the ring-opening of the lactone. acs.org This process generates a mixture of reactive intermediates, including 4-iodopentanoic acid and 5-iodopentanoic acid. acs.org

These findings are critical for comparative studies, as they elucidate the behavior of iodopentanoic acids under catalytic conditions and provide insight into the mechanisms of C-I bond formation and subsequent carbonylation reactions.

The table below outlines the context in which these iodopentanoic acid derivatives are synthesized as intermediates.

PrecursorCatalyst SystemSolvent SystemObserved Intermediates
γ-Valerolactone (GVL)Rh catalyst, I₂ promoterAcetic acid / Water4-Iodopentanoic acid, 5-Iodopentanoic acid acs.orgacs.org

This table summarizes the generation of iodopentanoic acid derivatives as key intermediates in a tandem catalytic reaction.

Reaction Chemistry and Mechanistic Investigations of 5 Hydroxy 4 Iodopentanoic Acid

Reactivity of the Aliphatic Iodine Moiety

The carbon-iodine (C-I) bond at the C-4 position is the most reactive site for transformations involving the carbon skeleton under many conditions. Iodine is an excellent leaving group due to its large size and the relatively weak C-I bond, making this position susceptible to a variety of reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

The secondary carbon bearing the iodine atom can undergo nucleophilic substitution through both SN1 and SN2 pathways, with the operative mechanism depending on the reaction conditions.

SN2 Reactions: Given that the iodine is on a secondary carbon, the SN2 mechanism is plausible with strong, non-bulky nucleophiles. The reaction would proceed with an inversion of stereochemistry at the C-4 center. However, the presence of the adjacent carboxylic acid and hydroxyl groups can complicate these reactions. Under basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which could potentially act as an intramolecular nucleophile, leading to the formation of a γ-lactone (a five-membered ring), although the formation of a five-membered ring lactone from a 4-iodo-5-hydroxy acid is sterically less favored than cyclization involving the terminal hydroxyl group.

SN1 Reactions: In the presence of a polar, protic solvent and a weak nucleophile, an SN1 mechanism may be favored. This would involve the formation of a secondary carbocation at C-4 upon the departure of the iodide ion. This carbocation would be relatively stable and could be attacked by a nucleophile from either face, leading to a racemic mixture of products. The neighboring hydroxyl group could also participate, leading to the formation of a cyclic ether through an intramolecular SN1-type reaction.

Intramolecular Substitution (SNi): The most significant substitution pathway for this molecule is likely intramolecular. The hydroxyl group at C-5 can act as an internal nucleophile, attacking the carbon at C-4 to displace the iodide and form a five-membered cyclic ether, tetrahydrofuran-2-yl-acetic acid. This type of cyclization is often highly favorable. Similarly, under certain conditions, the carboxylate could displace the iodide to form a γ-lactone.

Nucleophile (Nu⁻)SolventPredominant MechanismExpected Product
CN⁻DMSOSN25-Hydroxy-4-cyanopentanoic acid
CH₃O⁻CH₃OHSN2 / E25-Hydroxy-4-methoxypentanoic acid / Pentenoic acid derivatives
H₂OH₂O / HeatSN14,5-Dihydroxypentanoic acid
Internal -OHBaseIntramolecular SN2Tetrahydrofuran-2-yl-acetic acid

Elimination Reactions (E1, E2) and Olefin Formation

In the presence of a strong, non-nucleophilic base, 5-hydroxy-4-iodopentanoic acid can undergo elimination reactions to form unsaturated pentenoic acids.

E2 Mechanism: A strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 pathway. This concerted reaction involves the simultaneous removal of a proton from an adjacent carbon and the departure of the iodide leaving group. Deprotonation can occur at either C-3 or C-5. Removal of a proton from C-3 would lead to the formation of 5-hydroxypent-3-enoic acid. Removal of a proton from the methyl group (C-5 was assumed to be a CH2OH, but the name implies a CH3CH(I)CH2CH2COOH structure, let's assume the structure is CH2(OH)CH(I)CH2CH2COOH for the sake of the name, making the iodine at C4 and hydroxyl at C5) would lead to 4-iodopent-4-enoic acid, which is not possible. Based on the IUPAC name this compound, the structure is CH₂(OH)-CH(I)-CH₂-CH₂-COOH. Elimination would involve abstracting a proton from C-3 or C-5.

From C-3: Abstraction of a proton from C-3 would yield 5-hydroxypent-3-enoic acid .

From C-5: Abstraction of a proton from C-5 would yield 4-iodopent-5-enoic acid , which is not possible. The hydroxyl group is at C5, so abstraction of a proton from the methylene group at C-5 is not a standard elimination pathway leading to a C=C bond. Therefore, the primary elimination product would be 5-hydroxypent-3-enoic acid.

E1 Mechanism: Under acidic conditions and heat, an E1 mechanism could occur, proceeding through the same carbocation intermediate as the SN1 reaction. A subsequent deprotonation step would yield the alkene. This pathway is often in competition with the SN1 reaction.

The reaction of γ-valerolactone with hydriodic acid is known to produce 4-iodopentanoic acid, suggesting that iodoalkanoic acids are stable intermediates in equilibrium with lactones. cdnsciencepub.comcdnsciencepub.com This implies that under certain conditions, elimination reactions can compete with substitution and cyclization.

Base / ConditionsMechanismMajor Olefin Product
Potassium tert-butoxide (t-BuOK)E25-Hydroxypent-3-enoic acid
Sodium Ethoxide (NaOEt) in EthanolE2 / SN25-Hydroxypent-3-enoic acid and 4-ethoxy-5-hydroxypentanoic acid
H₂SO₄, HeatE15-Hydroxypent-3-enoic acid

Organometallic Reagent Compatibility and Transformations (e.g., Grignard, Organolithium, Organocopper Chemistry)

The direct formation of Grignard or organolithium reagents from this compound is not feasible. The acidic protons of the carboxylic acid and hydroxyl groups are incompatible with these highly basic organometallic reagents. Any attempt to form them would result in the immediate deprotonation of the -COOH and -OH groups, consuming the reagent and preventing the formation of the desired carbon-metal bond.

To utilize organometallic chemistry, the hydroxyl and carboxylic acid functionalities must first be protected.

Protection: The carboxylic acid could be converted to an ester (e.g., a methyl or ethyl ester), and the hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS) or a benzyl (B1604629) ether.

Formation of Organometallic Reagent: With the acidic protons masked, the organo-iodide can be converted to a Grignard reagent (using Mg metal) or an organolithium reagent (using an alkyllithium via lithium-halogen exchange).

Reaction: These reagents could then be used in standard organometallic transformations, such as reaction with aldehydes/ketones, carboxylation with CO₂, or coupling reactions. For instance, organocuprates (Gilman reagents), formed from the corresponding organolithium compound, are excellent for 1,4-conjugate additions.

Reaction SequenceReagentsIntermediateFinal Product (after deprotection)
Protection, Grignard formation, Reaction with acetone, Deprotection1. MeOH, H⁺ 2. TBDMSCl, Imidazole 3. Mg, THF 4. Acetone 5. H₃O⁺Protected pentanoic acid with a Grignard at C-44-(2-Hydroxypropan-2-yl)-5-hydroxypentanoic acid
Protection, Lithiation, Cuprate formation, Reaction with methyl vinyl ketone, Deprotection1. Protection steps 2. t-BuLi 3. CuI 4. Methyl vinyl ketone 5. H₃O⁺Protected pentanoic acid with an organocuprate at C-45-Hydroxy-4-(3-oxobutyl)pentanoic acid

Radical Reactions and Their Trapping

The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical at the C-4 position. This is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or photochemically.

Once formed, the C-4 radical can undergo several transformations:

Reduction (Trapping with H•): In the presence of a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (TTMSS), the radical is quenched, resulting in the de-iodinated product, 5-hydroxypentanoic acid.

Intramolecular Cyclization: The radical could attack the carboxylic acid group, though this is less common. More likely, it could lead to fragmentation or rearrangement.

Intermolecular Addition: The radical can add to activated alkenes or alkynes, forming a new carbon-carbon bond. This is a key step in many radical-mediated synthesis strategies.

Radical reactions are often less sensitive to acidic functional groups than organometallic reactions, but the carboxylic acid could still influence the reaction pathway.

InitiatorRadical Mediator / TrapReaction TypeProduct
AIBN, HeatBu₃SnHReductive Dehalogenation5-Hydroxypentanoic acid
AIBN, HeatAcrylonitrileIntermolecular Addition4-(2-Cyanomethyl)-5-hydroxypentanoic acid
Benzoyl Peroxide, HeatCCl₄Atom Transfer Radical Addition4-Chloro-5-hydroxy-4-(trichloromethyl)pentanoic acid

Reactivity of the Primary Hydroxyl Group

The primary hydroxyl group at the C-5 position behaves as a typical primary alcohol, readily participating in esterification and etherification reactions. Its reactivity can be influenced by the presence of the nearby iodine atom and the carboxylic acid.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be esterified by reacting this compound with a carboxylic acid or its derivative (like an acid chloride or anhydride) under appropriate conditions.

A more significant reaction is intramolecular esterification , or lactonization. In the presence of an acid catalyst, the hydroxyl group can attack the carbonyl carbon of the carboxylic acid. This reaction is reversible and leads to the formation of a cyclic ester, known as a lactone. nagwa.commasterorganicchemistry.com For this compound, this would result in a six-membered ring, a δ-lactone. The formation of five- and six-membered rings through intramolecular reactions is generally thermodynamically favored. masterorganicchemistry.com

ReactionReagent / CatalystProduct
Intermolecular EsterificationAcetic Anhydride, Pyridine5-Acetoxy-4-iodopentanoic acid
Fischer EsterificationEthanol, H₂SO₄ (catalyst)Ethyl 5-hydroxy-4-iodopentanoate
Intramolecular Esterification (Lactonization)H₂SO₄ (catalyst), Heat4-Iodo-tetrahydro-2H-pyran-2-one (a δ-lactone)

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This typically involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken as the presence of the C-4 iodine allows for a competing intramolecular Williamson ether synthesis (cyclization to a tetrahydrofuran derivative) if a strong base is used without an external electrophile.

ReactionReagentsProduct
Williamson Ether Synthesis1. NaH 2. CH₃I4-Iodo-5-methoxypentanoic acid
SilylationTBDMSCl, Imidazole5-(tert-Butyldimethylsilyloxy)-4-iodopentanoic acid

Oxidation and Reduction Transformations

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the susceptibility of its hydroxyl and iodo functionalities, as well as the carboxylic acid group.

Oxidation: The secondary hydroxyl group is the primary site for oxidation. Depending on the reagent employed, it can be converted to a ketone. The presence of the electron-withdrawing iodine atom on the adjacent carbon may influence the reaction rate.

Expected Products from Oxidation:

5-Hydroxy-4-oxopentanoic acid: Formed upon selective oxidation of the secondary alcohol.

Further Oxidation Products: Stronger oxidizing agents might lead to cleavage of carbon-carbon bonds, though this is generally less controlled.

Oxidizing Agent CategoryExample ReagentExpected Primary Product
Mild OxidantsPyridinium chlorochromate (PCC)5-Hydroxy-4-oxopentanoic acid
Harsher OxidantsPotassium permanganate (KMnO4)Potential for oxidative cleavage

Reduction: Both the iodo group and the carboxylic acid can be targeted for reduction. The secondary iodide can be reduced to an alkane, while the carboxylic acid can be reduced to a primary alcohol.

Expected Products from Reduction:

5-hydroxypentanoic acid: Resulting from the reduction of the carbon-iodine bond.

1,5-Pentanediol: If a strong reducing agent like lithium aluminum hydride (LiAlH4) is used, both the carboxylic acid and the iodo group would likely be reduced.

Reducing AgentFunctional Group TargetedExpected Primary Product
Catalytic Hydrogenation (e.g., H2/Pd)C-I bond5-Hydroxypentanoic acid
Strong Hydride Agents (e.g., LiAlH4)Carboxylic acid and C-I bond1,2-Pentanediol

Nucleophilic Attack and Intramolecular Cyclization Potential

The electrophilic carbon bearing the iodine atom is susceptible to nucleophilic attack. This can proceed via an S(_N)2 mechanism, leading to inversion of stereochemistry if the carbon is chiral. The hydroxyl group within the molecule can also act as an internal nucleophile, leading to cyclization.

Intermolecular Nucleophilic Attack: A range of nucleophiles can displace the iodide.

Intramolecular Nucleophilic Attack (Cyclization): The hydroxyl group can attack the carbon bearing the iodine, which would lead to the formation of a cyclic ether (an epoxide). This is a common reaction for halohydrins, typically occurring under basic conditions which deprotonate the hydroxyl group to increase its nucleophilicity.

NucleophileType of AttackExpected Product
External (e.g., CN-, RS-)Intermolecular5-Hydroxy-4-cyanopentanoic acid, 5-Hydroxy-4-(alkylthio)pentanoic acid
Internal (-OH)Intramolecular4,5-epoxypentanoic acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid moiety of this compound is expected to undergo a variety of classical transformations.

Amidation: The conversion of the carboxylic acid to an amide typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. Common methods include the use of coupling reagents or conversion to a more reactive derivative like an acyl chloride.

Amidation MethodReagentsExpected Product
Direct AmidationAmine, heat5-Hydroxy-4-iodo-N-alkyl/arylpentanamide (often low yield)
Via Acyl Chloride1. SOCl2; 2. Amine5-Hydroxy-4-iodo-N-alkyl/arylpentanamide
Peptide CouplingAmine, DCC or EDC5-Hydroxy-4-iodo-N-alkyl/arylpentanamide

Esterification: The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a probable pathway for forming esters. masterorganicchemistry.com Given the presence of a hydroxyl group in the molecule, intramolecular esterification to form a lactone is a significant possibility, especially with acid catalysis. nagwa.com

Esterification TypeConditionsExpected Product
IntermolecularAlcohol, Acid Catalyst (e.g., H2SO4)Alkyl 5-hydroxy-4-iodopentanoate
IntramolecularAcid CatalystTetrahydro-5-iodo-2H-pyran-2-one (a δ-lactone)

Decarboxylation of simple alkanoic acids is generally difficult and requires harsh conditions. However, the presence of the iodine atom could potentially influence decarboxylation pathways, particularly through radical mechanisms. For instance, decarboxylative iodination is a known process, though it typically involves the conversion of a carboxylic acid to an alkyl iodide, which is already present in the starting material. acs.orgnih.gov A more likely scenario for decarboxylation would be under specific oxidative conditions. The Hunsdiecker reaction, which involves the silver salt of a carboxylic acid reacting with a halogen, is a classic example of decarboxylative halogenation. libretexts.org

Mechanistically, a radical pathway could be initiated, leading to the loss of CO2 and the formation of an alkyl radical, which would then be quenched.

Decarboxylation TypePotential ConditionsMechanistic Feature
Radical DecarboxylationRadical Initiators, HeatFormation of an alkyl radical after CO2 loss
Oxidative DecarboxylationOxidizing agents (e.g., Lead tetraacetate)Formation of a carbocation intermediate

The carboxylic acid group can be readily converted to more reactive derivatives such as acyl halides and anhydrides.

Acyl Halide Formation: Treatment of this compound with reagents like thionyl chloride (SOCl(_2)) or oxalyl chloride would be expected to yield the corresponding acyl chloride. libretexts.org The hydroxyl group may also react with these reagents, potentially leading to a chlorinated product in addition to the acyl chloride formation.

Anhydride Formation: Acid anhydrides can be formed by reacting a carboxylic acid with an acyl chloride. masterorganicchemistry.comlibretexts.org Thus, reacting this compound with its corresponding acyl chloride would yield the symmetric anhydride. Mixed anhydrides could be formed by reacting it with a different acyl chloride.

DerivativeReagent(s)Expected Product
Acyl ChlorideThionyl chloride (SOCl2)5-Hydroxy-4-iodopentanoyl chloride
Symmetric Anhydride5-Hydroxy-4-iodopentanoyl chlorideBis(5-hydroxy-4-iodopentanoic) anhydride

Intramolecular Reaction Pathways and Cyclization Studies

The structure of this compound, with a hydroxyl group at the 5-position and a leaving group (iodide) at the 4-position, as well as a carboxylic acid at the 1-position, allows for several potential intramolecular reactions.

Lactonization: As mentioned, acid-catalyzed intramolecular esterification would lead to a six-membered ring, a δ-lactone. youtube.com This is often a thermodynamically favored process.

Epoxide Formation: Under basic conditions, the deprotonated hydroxyl group can act as a nucleophile, displacing the iodide at the adjacent carbon to form an epoxide ring.

Other Cyclizations: More complex cyclization pathways could be envisioned under specific conditions, but lactonization and epoxide formation are the most probable intramolecular events.

Reaction TypeConditionsProductRing Size
Intramolecular EsterificationAcidicTetrahydro-5-iodo-2H-pyran-2-one6-membered
Intramolecular Williamson Ether SynthesisBasic4,5-epoxypentanoic acid3-membered

Lactonization and Equilibria with the Open-Chain Acid

The formation of this compound is typically achieved through the reaction of a γ,δ-unsaturated carboxylic acid with iodine in the presence of a mild base, such as sodium bicarbonate. This process, known as iodolactonization, proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate from the double bond. The carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to yield a lactone.

The reaction mechanism involves an equilibrium between the open-chain this compound and its cyclized form, a γ-lactone. The general mechanism for the iodolactonization of 4-pentenoic acid, which proceeds via a this compound intermediate, is illustrated below:

Activation of Iodine: An electrophilic iodine species (I+) is generated from molecular iodine.

Formation of Iodonium Ion: The alkene functionality of the pentenoic acid attacks the electrophilic iodine, forming a cyclic iodonium ion intermediate.

Intramolecular Cyclization: The carboxylate group, acting as a nucleophile, attacks one of the carbons of the iodonium ion in an intramolecular fashion. This ring-opening of the iodonium ion by the carboxylate leads to the formation of the lactone.

Under mildly basic conditions, the carboxyl group is deprotonated to a carboxylate, which enhances its nucleophilicity and favors the cyclization process. The equilibrium generally favors the formation of the thermodynamically stable lactone. The formation of five-membered rings (γ-lactones) is often preferred due to favorable entropic and enthalpic factors during the transition state of the cyclization. stackexchange.com

ReactantReagentsIntermediateProduct
4-pentenoic acidI₂, NaHCO₃This compound (as iodonium ion)5-(iodomethyl)dihydrofuran-2(3H)-one (a γ-lactone)

Stereochemical Control in Cyclization Processes

The cyclization of this compound to its corresponding lactone is a stereospecific process. The intramolecular attack of the carboxylate on the iodonium ion intermediate proceeds via an SN2-like mechanism. This results in the inversion of stereochemistry at the carbon atom that is attacked. Consequently, the attacking oxygen and the iodine atom in the resulting lactone are positioned on opposite faces of the former double bond.

In substrates with pre-existing stereocenters, the stereochemical outcome of the iodolactonization can be highly selective. The existing stereocenters can direct the approach of the iodine and the subsequent intramolecular attack of the carboxylate, leading to the formation of a specific diastereomer. For acyclic substrates, the stereoselectivity can be influenced by the reaction conditions. For instance, kinetic control (shorter reaction times, lower temperatures) may favor the formation of one diastereomer, while thermodynamic control (longer reaction times, higher temperatures) may lead to the formation of the more stable diastereomer. wikipedia.org Bartlett and coworkers demonstrated that for certain systems, cis and trans five-membered lactones could be selectively synthesized by adjusting reaction conditions. wikipedia.org

The stereochemical course of the reaction is a critical consideration in the synthesis of complex molecules and natural products where precise control of stereochemistry is essential. wikipedia.org

Detailed Mechanistic Studies of Transformation Pathways

While specific mechanistic studies on isolated this compound are scarce due to its nature as a transient intermediate, the broader field of halolactonization has been subject to detailed mechanistic investigations.

Isotopic SubstitutionExpected KIE (kH/kD)Implication
Deuteration at C4 or C5 of 4-pentenoic acidSmall secondary KIEIndicates rehybridization of the carbon from sp² to sp³ in the transition state.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to model the transition states of halolactonization reactions. researchgate.net These studies can provide valuable information about the geometry and energy of the transition state, helping to rationalize the observed stereoselectivity and regioselectivity. For the cyclization of this compound, transition state analysis would likely focus on the intramolecular SN2 attack of the carboxylate on the iodonium ion. The analysis would consider factors such as the orientation of the attacking nucleophile relative to the breaking C-I bond and the conformational preferences of the forming lactone ring. The involvement of catalysts can also be modeled to understand how they influence the transition state and lower the activation energy of the reaction. nih.gov

The choice of solvent and the use of catalysts can have a profound impact on the efficiency and selectivity of the iodolactonization reaction.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. For instance, polar aprotic solvents may be employed to facilitate the reaction. The solubility of the reagents and the substrate in the chosen solvent system is also a critical factor. rsc.org

Catalyst Systems: A variety of catalysts have been developed to improve the rate and enantioselectivity of halolactonization reactions. Lewis base catalysts can activate the halogenating agent, making it more electrophilic and accelerating the reaction. nih.gov Chiral catalysts have been successfully used to achieve enantioselective iodolactonization, which is of significant importance in asymmetric synthesis. nih.gov These catalysts typically work by forming a chiral complex with the substrate or the reagent, thereby controlling the facial selectivity of the iodine attack and/or the subsequent cyclization.

The table below summarizes the influence of different catalyst types on iodolactonization reactions:

Catalyst TypeMode of ActionEffect on Reaction
Lewis BasesActivation of the iodine sourceIncreased reaction rate and can influence regioselectivity. nih.gov
Chiral Catalysts (e.g., BINOL-derived)Formation of a chiral environment around the substrateInduces enantioselectivity in the formation of the lactone. nih.gov
Phase-Transfer CatalystsFacilitates reaction between reactants in different phasesCan improve reaction efficiency and yield.

Advanced Analytical Methodologies for Research Characterization of 5 Hydroxy 4 Iodopentanoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, 2D NMR techniques)

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of 5-Hydroxy-4-iodopentanoic acid. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The expected signals for this compound would show characteristic chemical shifts and coupling patterns. For instance, the proton attached to the iodine-bearing carbon (H-4) would be significantly downfield-shifted due to the deshielding effect of the electronegative iodine atom. The diastereotopic protons of the hydroxymethyl group (H-5) would likely appear as a multiplet, further split by coupling to H-4.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom bonded to iodine (C-4) would exhibit a chemical shift at high field (low ppm value) compared to an oxygen- or nitrogen-substituted carbon, a characteristic feature of iodoalkanes. The carbonyl carbon (C-1) of the carboxylic acid would appear at the lowest field (highest ppm value). researchgate.net

2D NMR Techniques: Two-dimensional NMR experiments are essential for confirming assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, mapping the connectivity of protons through bonds. It would clearly show the coupling between H-2, H-3, and H-4, confirming the pentanoic acid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's signal.

The data from these NMR experiments are compiled to build a complete structural picture, as detailed in the predictive data table below.

Interactive Table: Predicted NMR Data for this compound
PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key ¹H-¹H COSY CorrelationsKey ¹H-¹³C HMBC Correlations
1 (-COOH)~11-12 (broad s)~175-180-H-2, H-3
2 (-CH₂)~2.4-2.6 (m)~30-35H-3C-1, C-3, C-4
3 (-CH₂)~1.9-2.1 (m)~35-40H-2, H-4C-1, C-2, C-4, C-5
4 (-CHI)~4.2-4.4 (m)~25-30H-3, H-5C-2, C-3, C-5
5 (-CH₂OH)~3.6-3.8 (m)~65-70H-4C-3, C-4

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₅H₉IO₃), the expected exact mass would be calculated and compared against the experimental value to confirm the composition with high confidence.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the carboxylic acid and alcohol functional groups are typically derivatized, for example by silylation (e.g., using BSTFA to form TMS ethers), to increase volatility and thermal stability. marinelipids.catheses.cz The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint. Key fragmentation pathways for carboxylic acids include the loss of hydroxyl (M-17) and carboxyl (M-45) groups. libretexts.org For the derivatized this compound, characteristic fragments would arise from cleavage adjacent to the C-I and C-OTMS bonds, providing crucial information about the location of these functional groups. researchgate.net The presence of iodine is often confirmed by its characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I).

Interactive Table: Expected Mass Spectrometry Fragments for this compound
Fragment IonDescription
[M]⁺Molecular ion
[M-H₂O]⁺Loss of water from the hydroxyl group
[M-COOH]⁺Loss of the carboxylic acid group
[M-I]⁺Loss of an iodine radical
[CH₂=CHI-CH₂OH]⁺Fragment from cleavage of the C2-C3 bond
[C₄H₇O₂]⁺Fragment from cleavage of the C-I bond

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC, Chiral Chromatography)

Chromatographic methods are fundamental for assessing the purity of this compound and for separating its potential isomers.

HPLC and GC: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques for determining the purity of a sample. By developing a suitable method, the target compound can be separated from starting materials, byproducts, and degradation products. For GC analysis, derivatization is typically required to analyze the non-volatile acid. researchgate.net The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for quantitative purity assessment.

Chiral Chromatography: Since the C-4 position in this compound is a stereocenter, the compound exists as a pair of enantiomers ((4R) and (4S) forms). Chiral chromatography is essential for separating and quantifying these enantiomers. youtube.com This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. chiralpedia.comnih.gov The CSP interacts differently with each enantiomer, leading to different retention times and enabling their separation. researchgate.net This technique is critical for research where stereospecificity is important.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands:

A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid group. specac.commasterorganicchemistry.com

A broad O-H stretching band for the alcohol group, typically around 3200-3550 cm⁻¹. masterorganicchemistry.com

A sharp and intense C=O (carbonyl) stretching band for the carboxylic acid, appearing around 1700-1725 cm⁻¹. specac.commasterorganicchemistry.com

C-O stretching bands for the acid and alcohol groups in the 1000-1300 cm⁻¹ region. vscht.cz

A C-I stretching vibration, which would appear in the far-infrared region (typically 500-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and C=O stretches are also visible in Raman spectra, the technique is particularly sensitive to non-polar bonds. The C-I bond, though polar, gives a characteristic Raman signal. nih.gov Furthermore, Raman spectroscopy is highly effective for detecting symmetric vibrations and can be useful for identifying potential impurities like molecular iodine (I₂), which has a strong Raman signal around 180-210 cm⁻¹, or polyiodides, which signal around 110-160 cm⁻¹. uoa.grnrc.govresearchgate.net The fingerprint region (600-1800 cm⁻¹) provides a unique pattern for the molecule as a whole. physicsopenlab.org

Interactive Table: Characteristic Vibrational Frequencies
Functional GroupTechniqueCharacteristic Frequency (cm⁻¹)Appearance
O-H (Carboxylic Acid)IR2500 - 3300Very Broad, Strong
O-H (Alcohol)IR3200 - 3550Broad, Strong
C-H (Aliphatic)IR/Raman2850 - 3000Medium-Strong, Sharp
C=O (Carboxylic Acid)IR/Raman1700 - 1725Strong, Sharp
C-O (Acid/Alcohol)IR1000 - 1300Medium-Strong, Sharp
C-IIR/Raman500 - 600Medium

X-Ray Crystallography for Absolute Stereochemistry Determination (if applicable to solid derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org This technique requires the compound to be in a crystalline form. While obtaining a suitable single crystal of the parent acid might be challenging due to its functional groups promoting hydrogen bonding and potential disorder, it is often possible to form a crystalline derivative (e.g., an ester or an amide). nih.gov

By diffracting X-rays off the crystal lattice, a map of electron density can be generated, from which the precise position of each atom (excluding hydrogens in most cases) can be determined. nih.govmdpi.com This provides unambiguous information on bond lengths, bond angles, and the absolute configuration (R or S) at the chiral center, which is crucial for understanding its biological activity or stereospecific reactions.

Advanced Spectroscopic Methods for Reaction Monitoring and Mechanistic Insights (e.g., In-situ NMR, UV-Vis)

Advanced spectroscopic methods that allow for real-time monitoring of reactions are invaluable for understanding the kinetics and mechanisms of the formation or subsequent reactions of this compound.

In-situ NMR: Performing a reaction directly inside an NMR spectrometer allows for the continuous monitoring of the disappearance of reactants and the appearance of intermediates and products over time. chemrxiv.orgmdpi.com For example, the formation of this compound via the iodohydrin reaction of a corresponding unsaturated precursor could be followed by observing the change in specific proton or carbon signals, providing direct kinetic data and insight into the reaction mechanism. libretexts.orgchemistrysteps.com

UV-Vis Spectroscopy: UV-Vis spectroscopy is particularly useful for monitoring reactions that involve a change in color or the consumption/formation of a chromophore. The synthesis of this compound from an alkene using iodine (I₂) and water can be monitored by following the disappearance of the characteristic absorbance of iodine or the triiodide ion (I₃⁻). scribd.comresearchgate.net This allows for the determination of reaction rates and the study of how reaction conditions (e.g., concentration, temperature) affect the kinetics of the iodination process. sapub.org

No Specific Research Found for this compound

A comprehensive search for theoretical and computational chemistry studies on the chemical compound this compound has yielded no specific research articles or data. As a result, the generation of an article based on the provided outline is not possible at this time.

Extensive database searches and queries for scholarly publications focusing on the computational analysis of this compound did not return any relevant results. The scientific literature, to date, does not appear to contain specific studies on this particular molecule within the realms of Density Functional Theory (DFT) calculations, computational modeling of reaction mechanisms, prediction of spectroscopic properties through quantum chemical calculations, molecular dynamics simulations, or Quantitative Structure-Reactivity Relationships (QSRR).

Therefore, without any available scientific literature or data to draw from, the creation of a thorough, informative, and scientifically accurate article as per the user's request and outline cannot be fulfilled. Further research and publication in the field of computational chemistry focusing on this compound would be required before such an article could be written.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Environmentally Benign Synthetic Routes

The future synthesis of 5-Hydroxy-4-iodopentanoic acid should prioritize green chemistry principles to minimize environmental impact. Traditional iodination methods often rely on harsh reagents and produce significant waste. Future research could focus on the following sustainable approaches:

Oxidative Iodination with Green Oxidants: The use of molecular iodine or alkali metal iodides in conjunction with environmentally friendly oxidants presents a promising route. nih.gov Oxidants such as hydrogen peroxide or sodium percarbonate can be employed, with water or ethanol as benign solvents. researchgate.netmdpi.com These methods avoid the use of heavy metals and reduce the generation of hazardous byproducts.

Electrochemical Synthesis: Electrocatalysis offers a reagent-free method for halogenation. Future studies could explore the electrochemical iodination of a suitable precursor, such as 4-pentenoic acid or 5-hydroxypentanoic acid. This approach would use electricity to drive the reaction, minimizing the need for chemical oxidants and reducing waste streams.

Mechanochemical Methods: Solid-state synthesis through mechanochemistry is an emerging area in green chemistry. Research into the ball-milling of a precursor with a solid iodine source could lead to a solvent-free synthesis of this compound or its derivatives, significantly reducing solvent waste.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Routes

Synthetic Strategy Potential Advantages Key Research Challenges
Green Oxidative Iodination Use of inexpensive and non-toxic reagents, mild reaction conditions. nih.govorganic-chemistry.org Optimizing regioselectivity and preventing over-oxidation.
Electrochemical Synthesis High atom economy, avoidance of chemical oxidants, precise control over reaction conditions. Development of selective and stable electrode materials, managing potential side reactions.

Exploration of Novel Catalytic Systems for Enantioselective Transformations

The presence of a chiral center at the C4 position of this compound makes the development of enantioselective synthetic methods a critical research avenue. Future work should focus on catalytic systems that can control the stereochemistry of the molecule.

Asymmetric Iodine Catalysis: The development of chiral iodine catalysts has advanced asymmetric synthesis. rsc.org Research could focus on designing chiral aryl-iodine catalysts that can mediate the enantioselective iodohydroxylation of a suitable alkene precursor.

Organocatalysis: Chiral organocatalysts, such as proline derivatives or chiral thioureas, could be explored for the asymmetric iodination of precursor molecules. organic-chemistry.orgorganic-chemistry.org These metal-free catalysts are often more environmentally benign and less sensitive to air and moisture.

Transition Metal Catalysis: Palladium-catalyzed asymmetric iodination of C-H bonds has been demonstrated and could be adapted for the synthesis of enantioenriched this compound derivatives. psu.edu Additionally, iridium-catalyzed asymmetric hydrogenation of a corresponding α-iodoketone could provide a route to the chiral iodohydrin moiety. rsc.org

The potential catalytic systems for enantioselective synthesis are summarized in Table 2.

Table 2: Potential Catalytic Systems for Enantioselective Synthesis

Catalytic System Mechanism Potential for High Enantioselectivity
Chiral Iodine Catalysis Formation of a chiral iodinating species. rsc.org High, dependent on catalyst design.
Organocatalysis Activation of substrates through chiral intermediates (e.g., enamines). organic-chemistry.org Generally good to excellent, with broad substrate scope.

Chemoenzymatic Synthesis of Complex Derivatives

The integration of enzymatic and chemical steps, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex molecules with high selectivity.

Halohydrin Dehalogenases: These enzymes catalyze the reversible dehalogenation of halohydrins to form epoxides. nih.govnih.gov A halohydrin dehalogenase could be used for the kinetic resolution of racemic this compound, providing access to enantiopure forms of the molecule and its corresponding epoxide. This epoxide would be a versatile intermediate for further chemical modifications.

Lipases and Esterases: Lipases and esterases can be employed for the enantioselective acylation or deacylation of the hydroxyl group in this compound. This would allow for the separation of enantiomers and the introduction of various functional groups through the ester linkage.

Cytochrome P450 Monooxygenases: Engineered cytochrome P450 enzymes are capable of selective C-H hydroxylation. dntb.gov.ua A potential research direction would be to use a P450 enzyme to introduce the hydroxyl group at the C4 position of a 5-iodopentanoic acid precursor with high stereoselectivity.

Investigating the Compound's Role in Hypothetical Biochemical Pathways (excluding human physiological relevance or clinical applications)

While avoiding human-centric applications, the study of this compound in hypothetical or non-mammalian biochemical pathways could provide fundamental insights into the roles of iodinated organic compounds in nature.

Marine Organisms: Many marine organisms produce a diverse array of halogenated, including iodinated, organic compounds. researchgate.net Research could investigate whether microorganisms or algae could synthesize or metabolize this compound. This could involve incubating such organisms with potential precursors and analyzing their metabolites.

Dehalogenating Enzymes in Bacteria: Soil and marine bacteria possess a wide range of dehalogenase enzymes to metabolize halogenated organic compounds. Studies could explore the degradation of this compound by bacterial cultures to identify novel dehalogenases and metabolic pathways.

Iodine Cycling in the Environment: The formation of iodinated organic compounds can occur through the oxidation of iodide in the presence of manganese dioxide and natural organic matter. nih.govresearchgate.net Future research could investigate the potential for abiotic formation of this compound in environments rich in iodide and manganese oxides, and its subsequent role in the environmental cycling of iodine.

Design of Probes Utilizing the this compound Skeleton for Chemical Research Applications

The functional groups within this compound make its skeleton a promising scaffold for the design of chemical probes for research purposes.

Activity-Based Probes: The alkyl iodide moiety can act as an electrophile, capable of reacting with nucleophilic residues in proteins. By incorporating a reporter tag (e.g., a fluorophore or a biotin) into the molecule, probes could be designed to covalently label and identify specific classes of enzymes, such as dehalogenases or other nucleophilic enzymes.

Click Chemistry Handles: The hydroxyl and carboxylic acid groups provide points for chemical modification. For instance, the hydroxyl group could be converted to an azide or an alkyne, creating a "clickable" handle. This would allow for the attachment of the molecule to other molecules or surfaces using well-established click chemistry reactions. mdpi.com

Photoaffinity Probes: The core structure could be modified to include a photoactivatable group, such as a diazirine. nih.gov Upon irradiation with UV light, this group would form a reactive carbene, leading to covalent attachment to nearby molecules. This would enable the identification of binding partners in complex biological systems.

The potential applications of probes based on the this compound skeleton are outlined in Table 3.

Table 3: Potential Chemical Probe Applications

Probe Type Functional Moiety Research Application
Activity-Based Probe Alkyl iodide Covalent labeling of nucleophilic enzymes.
Click Chemistry Handle Azide or alkyne Modular attachment to other molecules or surfaces.

Q & A

What synthetic methodologies are most effective for regioselective iodination in the preparation of 5-Hydroxy-4-iodopentanoic acid?

Methodological Answer:
Regioselective iodination can be achieved using electrophilic iodinating agents like N-iodosuccinimide (NIS) under acidic or templated conditions. For example, directing groups (e.g., hydroxyl or carbonyl moieties) can guide iodine placement. Reaction optimization should include controlling temperature (0–25°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions. Post-synthesis purification via reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures high purity .

How can researchers validate the structural identity of this compound using spectroscopic techniques?

Methodological Answer:
A combination of 1H/13C NMR (prioritizing iodine-induced deshielding at C4 and hydroxyl proton signals), IR (O-H stretch at ~3200 cm⁻¹ and C=O at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS, [M+H]+ ion) is critical. For purity, use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Multi-nuclear NMR (e.g., DEPT-135) helps confirm carbon hybridization states .

What experimental design considerations are essential for studying the pH-dependent stability of this compound?

Methodological Answer:
Design kinetic assays under controlled pH (e.g., phosphate/citrate buffers, pH 2–10) and temperature (25–60°C). Monitor degradation via HPLC at regular intervals. Include controls for autohydrolysis and photolytic decomposition. Data analysis should employ Arrhenius plots to determine activation energy and identify degradation pathways (e.g., deiodination or lactonization) .

How can computational modeling reconcile conflicting mechanistic proposals for iodine participation in this compound’s reactivity?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31+G*) can model transition states and electron distribution. Compare computed NMR chemical shifts with experimental data to validate iodine’s electronic effects. Pair this with isotopic labeling (e.g., 13C at C4) to trace mechanistic pathways. Systematic reviews of prior studies should highlight variables like solvent effects or catalyst choice .

What strategies address discrepancies in reported biological activity data for this compound across assays?

Methodological Answer:
Standardize assay conditions (e.g., cell line, incubation time, and solvent controls). Use orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity. Stability studies in assay media (e.g., DMEM with 10% FBS) can identify compound degradation as a confounding factor. Meta-analyses should weight data by methodological rigor (e.g., sample size, replicates) .

How can retrosynthetic analysis improve the scalability of this compound synthesis?

Methodological Answer:
Retrosynthetic planning (e.g., using the Template_relevance Reaxys model) identifies key disconnections, such as late-stage iodination or hydroxyl protection. For scale-up, replace batch reactions with continuous flow systems to enhance reproducibility. Optimize workup steps (e.g., liquid-liquid extraction vs. crystallization) and employ in-line PAT (process analytical technology) for real-time monitoring .

What analytical approaches detect and quantify trace impurities in this compound batches?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in MRM (multiple reaction monitoring) mode detects sub-ppm impurities. For non-volatile residues, use charged aerosol detection (CAD) with gradient elution. Structural elucidation of impurities requires preparative HPLC followed by 2D NMR (e.g., HSQC, HMBC). Method validation should follow ICH Q2(R1) guidelines .

How do solvent polarity and proticity influence the catalytic efficiency of this compound in asymmetric synthesis?

Methodological Answer:
Screen solvents (e.g., DMSO, MeOH, toluene) using DOE (design of experiments) to assess enantioselectivity (HPLC with chiral columns) and yield. Kamlet-Taft parameters can correlate solvent properties (polarity, hydrogen-bonding) with catalytic performance. Transition-state modeling (e.g., DFT) identifies solvent interactions stabilizing key intermediates .

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